Technical Monograph: 3-(Cyclohexylamino)propanoic Acid Hydrochloride
Technical Monograph: 3-(Cyclohexylamino)propanoic Acid Hydrochloride
Executive Summary & Chemical Identity
3-(Cyclohexylamino)propanoic acid hydrochloride (also known as N-cyclohexyl-
Primary applications lie in peptidomimetics (specifically
Chemical Identification Data
| Parameter | Detail |
| Chemical Name | 3-(Cyclohexylamino)propanoic acid hydrochloride |
| Common Synonyms | N-Cyclohexyl- |
| CAS Number | 26872-84-4 (Parent free acid); Salt forms often referenced under parent or custom IDs.[1][2][3] |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol (Free Acid); ~207.70 g/mol (HCl Salt) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar organic solvents. |
| pKa (Calculated) | ~3.6 (Carboxyl), ~10.2 (Secondary Amine) |
Synthesis & Production Protocols
The synthesis of 3-(cyclohexylamino)propanoic acid hydrochloride relies on the Michael Addition of cyclohexylamine to acrylic acid. This atom-economic pathway avoids complex protecting group chemistry, making it scalable and robust.
Reaction Mechanism
The nucleophilic nitrogen of cyclohexylamine attacks the electrophilic
Experimental Protocol (Self-Validating)
Objective: Synthesis of 10g of 3-(Cyclohexylamino)propanoic acid HCl.
Reagents:
-
Cyclohexylamine (99%): 6.0 mL (approx. 50 mmol)
-
Acrylic Acid (99%, stabilized): 3.4 mL (approx. 50 mmol)
-
Solvent: Ethanol (Absolute) or Water (for green chemistry variants)
-
Acidifying Agent: Conc. HCl (37%) or HCl in Dioxane (4M)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in 20 mL of ethanol.
-
Addition (Exothermic Control): Place the flask in an ice bath (0°C). Add acrylic acid (1.0 eq) dropwise over 15 minutes. Scientific Rationale: The Michael addition is exothermic; cooling prevents polymerization of acrylic acid and controls side reactions.
-
Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation Point: Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the product spot distinct from the starting amine.
-
-
Isolation (Free Acid): Cool to room temperature. The zwitterionic free acid may precipitate. If not, concentrate under reduced pressure.
-
Salt Formation: Redissolve the crude residue in a minimum amount of ethanol. Add HCl (1.1 eq) dropwise.
-
Crystallization: Add diethyl ether until the solution becomes turbid. Store at 4°C overnight to crystallize the hydrochloride salt.
-
Filtration: Filter the white crystalline solid, wash with cold ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthesis workflow for 3-(Cyclohexylamino)propanoic acid HCl via Michael Addition.
Applications in Drug Development & Research[3][4][5][6]
Peptidomimetics and Foldamers
The core structure of 3-(cyclohexylamino)propanoic acid is a
-
Mechanism: The extra methylene group (
) in the backbone alters the hydrogen bonding pattern, preventing recognition by standard proteolytic enzymes. -
Utility: The cyclohexyl group provides significant lipophilicity, enhancing membrane permeability of the resulting peptide without carrying a formal charge at physiological pH (unlike a lysine side chain).
Metabolic Engineering (Taxol Production)
Research indicates that N-substituted
-
Case Study: In Taxus species cell cultures, the addition of N-cyclohexyl-
-alanine has been explored to stimulate the secondary metabolic pathways responsible for producing Paclitaxel (Taxol) , a potent chemotherapy agent [1]. -
Causality: The compound mimics stress signaling molecules or precursors, triggering the upregulation of defense pathways that produce secondary metabolites.
Linker Chemistry
The secondary amine provides a reactive handle for further functionalization, while the carboxylic acid allows coupling to drugs or surfaces. This makes it a valuable heterobifunctional linker .
-
Pro-drug Design: It can serve as a spacer between a drug and a solubilizing moiety, releasing the drug upon esterase cleavage (if coupled via ester) or remaining stable (if coupled via amide).
Application Logic Diagram
Caption: Figure 2. Strategic applications of the compound in pharmaceutical sciences.
Analytical Characterization & QC
To ensure the integrity of the compound for research use, the following quality control parameters must be met.
QC Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, 210 nm) | |
| Identity | Conforms to structure (Cyclohexyl multiplet 1.0-2.0 ppm; | |
| Chloride Content | Argentometric Titration | |
| Water Content | Karl Fischer |
NMR Interpretation Guide
- 1.0–2.1 ppm (Multiplet, 10H): Cyclohexyl ring protons.
-
2.75 ppm (Triplet, 2H): Protons on the carbon
to the carboxyl group ( ). - 3.0–3.1 ppm (m, 1H): Methine proton on the cyclohexyl ring adjacent to Nitrogen.
-
3.25 ppm (Triplet, 2H): Protons on the carbon
to the carboxyl group ( ). -
Note: Shifts may vary slightly depending on concentration and pH in
.
References
-
Google Patents. Use of indanoyl amide to stimulate secondary metabolism in Taxus sp. (Mentions N-cyclohexyl-beta-alanine as a tested elicitor).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33631, 3-(Cyclohexylamino)propanoic acid.
-
Sigma-Aldrich. N-Cyclohexyl-beta-alanine Product Information.[2]
-
USDA APHIS. Toxicity, Repellency or Phytotoxicity of 979 Chemicals to Birds, Mammals and Plants. (Lists biological screening data for N-Cyclohexyl-beta-alanine).
